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Compound of Interest

Compound Name: 2-Morpholinonicotinonitrile

Cat. No.: B1350431 Get Quote

An In-depth Technical Guide to the Basic Properties of 2-Morpholinonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 2-
Morpholinonicotinonitrile, a heterocyclic compound of significant interest in medicinal

chemistry and drug discovery. The document details its chemical and physical characteristics,

outlines a robust synthetic pathway, and provides a thorough analysis of its spectroscopic

signature for unambiguous identification. By contextualizing its structural features within the

broader landscape of drug development, this guide serves as a foundational resource for

researchers aiming to leverage this scaffold in the design of novel therapeutic agents.

Introduction: A Scaffold of Potential
In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a

cornerstone of rational drug design. The nicotinonitrile framework is a well-established

pharmacophore present in numerous biologically active compounds, prized for its ability to

engage in various non-covalent interactions and its synthetic versatility.[1] When combined with

a morpholine moiety—a group frequently incorporated to enhance aqueous solubility, improve

metabolic stability, and modulate pharmacokinetic properties—the resulting molecule, 2-
Morpholinonicotinonitrile, emerges as a highly valuable building block for library synthesis

and lead optimization campaigns.
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This guide provides an in-depth examination of the core physicochemical and spectroscopic

properties of 2-Morpholinonicotinonitrile, offering both theoretical grounding and practical,

field-proven methodologies for its synthesis and characterization.

Chemical and Physical Properties
The integration of the electron-withdrawing nitrile group, the basic morpholine ring, and the

aromatic pyridine core endows 2-Morpholinonicotinonitrile with a unique set of properties

crucial for its handling, reactivity, and biological disposition.
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Property Value Rationale & Implications

IUPAC Name
2-(Morpholin-4-yl)pyridine-3-

carbonitrile

Systematic nomenclature for

unambiguous identification.

Molecular Formula C₁₀H₁₁N₃O
Derived from its constituent

atoms.

Molecular Weight 189.22 g/mol

Essential for all stoichiometric

calculations in synthesis and

assays.

Appearance
Predicted to be a white to off-

white crystalline solid.

Based on similar heterocyclic

compounds.

Solubility

Predicted to be soluble in polar

organic solvents (DMSO, DMF,

Ethanol) and poorly soluble in

water.[2]

The morpholine group

enhances polarity, but the

overall aromatic structure limits

aqueous solubility. This is a

common profile for drug-like

molecules.

pKa (Predicted) ~4-5

The most basic site is the

nitrogen of the morpholine

ring. Its basicity is reduced by

the electron-withdrawing effect

of the attached aromatic ring.

This pKa suggests it will be

partially protonated at

physiological pH.

Stability

Stable under standard

laboratory conditions.

Sensitive to strong acids or

bases, which could lead to

hydrolysis of the nitrile group.

[2]

Standard handling procedures

are sufficient. Care should be

taken to avoid extreme pH

conditions during storage or

reaction workups to preserve

the nitrile functionality.

Synthesis and Purification
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The most logical and efficient synthesis of 2-Morpholinonicotinonitrile is achieved via a

nucleophilic aromatic substitution (SNAr) reaction. This choice is predicated on the electronic

nature of the pyridine ring; the presence of the ring nitrogen and the strongly electron-

withdrawing nitrile group at the 3-position activates the 2-position for nucleophilic attack.

Synthetic Workflow
The reaction proceeds by displacing a suitable leaving group, typically a halide such as

chloride, from the 2-position of the nicotinonitrile precursor with morpholine.

Reactants

Reaction Conditions

2-Chloronicotinonitrile

Base (e.g., K₂CO₃)
Solvent (e.g., DMF)

Heat (e.g., 80-100 °C)

 

Morpholine

 

2-Morpholinonicotinonitrile

Nucleophilic Aromatic
Substitution (SNAr)

Click to download full resolution via product page

Caption: Synthetic pathway for 2-Morpholinonicotinonitrile.
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Detailed Experimental Protocol: SNAr Reaction
This protocol is a self-validating system, where reaction progress can be monitored by Thin

Layer Chromatography (TLC) to ensure completion before proceeding to workup and

purification.

Materials:

2-Chloronicotinonitrile (1.0 equiv)

Morpholine (1.2 equiv)

Potassium Carbonate (K₂CO₃, 2.0 equiv)

N,N-Dimethylformamide (DMF)

Ethyl Acetate (EtOAc)

Hexanes

Brine (saturated NaCl solution)

Anhydrous Sodium Sulfate (Na₂SO₄)

Silica Gel for column chromatography

Procedure:

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar),

add 2-chloronicotinonitrile (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).

Solvent and Reagent Addition: Add dry DMF to create a solution with a concentration of

approximately 0.5 M with respect to the starting material. Add morpholine (1.2 equiv)

dropwise at room temperature.

Reaction Execution: Heat the reaction mixture to 90 °C and stir.

Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile

phase). The disappearance of the 2-chloronicotinonitrile spot indicates reaction completion
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(typically 4-6 hours).

Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory

funnel containing water and extract three times with ethyl acetate.

Washing: Combine the organic layers and wash twice with water, then once with brine. The

water washes are critical for removing the high-boiling point DMF solvent.

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure to yield the crude product.

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting

with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc).

Final Product: Combine the pure fractions and concentrate under reduced pressure to yield

2-Morpholinonicotinonitrile as a solid.

Spectroscopic Characterization
Unambiguous structural confirmation is achieved through a combination of NMR, IR, and mass

spectrometry techniques. The following sections detail the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides precise information about the chemical environment of each proton and carbon

atom. The morpholine ring exhibits a characteristic pattern with two distinct triplets for the

methylene groups due to the different electronic environments of the adjacent nitrogen and

oxygen atoms.[3][4]

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b1350431?utm_src=pdf-body
https://www.acdlabs.com/blog/recognizing-the/
https://chemistry.stackexchange.com/questions/55745/multiplet-shape-in-proton-nmr-of-morpholines
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1350431?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Rationale

~8.3 dd 1H H6 (Pyridine)

Downfield due
to aromaticity
and proximity
to ring
nitrogen.

~7.6 dd 1H H4 (Pyridine)

Downfield due to

aromaticity and

deshielding by

the nitrile group.

~6.8 dd 1H H5 (Pyridine)
Least deshielded

pyridine proton.

~3.8 t 4H

H8/H9

(Morpholine, -

CH₂-O)

Deshielded by

the adjacent

electronegative

oxygen atom.[3]

| ~3.5 | t | 4H | H7/H10 (Morpholine, -CH₂-N) | Less deshielded than the O-adjacent protons. |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

~160 C2 (Pyridine)

~153 C6 (Pyridine)

~140 C4 (Pyridine)

~118 C≡N (Nitrile)

~115 C5 (Pyridine)

~105 C3 (Pyridine)

~67 C8/C9 (Morpholine, -CH₂-O)
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| ~48 | C7/H10 (Morpholine, -CH₂-N) |

Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying key functional groups. The most diagnostic

peak for this molecule is the strong, sharp absorption from the nitrile (C≡N) triple bond.[5]

Characteristic IR Absorption Bands

Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

~3100-3000 Medium C-H Stretch Aromatic C-H

~2950-2850 Medium C-H Stretch
Aliphatic C-H

(Morpholine)

~2230-2220 Strong, Sharp C≡N Stretch Nitrile

~1600-1450 Medium-Strong C=C & C=N Stretch Aromatic Ring

| ~1250-1050 | Strong | C-O-C Stretch | Ether (Morpholine) |

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information

through fragmentation analysis.[6]

Predicted MS Data

Parameter Value Description

Calculated Exact Mass 189.0902 For C₁₀H₁₁N₃O

[M]⁺ m/z 189 The molecular ion peak.

| [M+1]⁺ | m/z 190 | Expected with an intensity of ~11% relative to [M]⁺ due to the natural

abundance of ¹³C. |
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Plausible Fragmentation Pathway A primary fragmentation route would involve the cleavage of

the C-N bond connecting the morpholine and pyridine rings, leading to characteristic fragment

ions.

[C₁₀H₁₁N₃O]⁺
m/z = 189

[C₆H₄N₃]⁺
m/z = 118

Loss of Morpholine Radical

[C₄H₇O]⁺
m/z = 71

Loss of Cyanopyridyl Radical

Click to download full resolution via product page

Caption: A potential MS fragmentation pattern for 2-Morpholinonicotinonitrile.

Biological and Medicinal Chemistry Context
2-Morpholinonicotinonitrile is not just a chemical entity but a strategic starting point for drug

discovery. The nitrile group can act as a hydrogen bond acceptor or be used as a synthetic

handle for conversion into other functional groups. The morpholine provides a vector for

improving drug-like properties. Derivatives of related scaffolds have shown potent biological

activity. For instance, acrylonitrile-containing compounds have been investigated as

antimicrobial and cytotoxic agents, while other nicotinonitrile derivatives act as potent enzyme

inhibitors.[1][7]

Hypothetical Application: Kinase Inhibition
Many kinase inhibitors utilize a heterocyclic core to anchor within the ATP-binding site. The 2-
Morpholinonicotinonitrile scaffold is well-suited for this role. The pyridine nitrogen can form a

key hydrogen bond with the "hinge" region of the kinase, a common binding motif for inhibitors.

The morpholine can occupy a solvent-exposed region to enhance solubility, while the rest of

the molecule can be further functionalized to achieve potency and selectivity. This is

exemplified in inhibitors of kinases like TAK1, which are crucial in cellular signaling pathways

such as NF-κB and MAPK.[8]
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Generic Kinase Signaling Pathway

External Signal
(e.g., Cytokine)

Cell Surface Receptor

Upstream Kinase
(e.g., TAK1)

activates

Downstream Kinase
(e.g., MAP Kinase)
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(e.g., Inflammation, Proliferation)

leads to

2-Morpholinonicotinonitrile
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Caption: Conceptual model of kinase inhibition by a derivative.

Conclusion
2-Morpholinonicotinonitrile is a synthetically accessible and versatile chemical scaffold. Its

basic properties, characterized by a predictable spectroscopic profile and favorable drug-like

features imparted by the morpholine ring, make it an attractive starting point for the

development of new chemical entities. This guide provides the essential technical information
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for researchers to confidently synthesize, characterize, and strategically employ this compound

in their research and development endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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